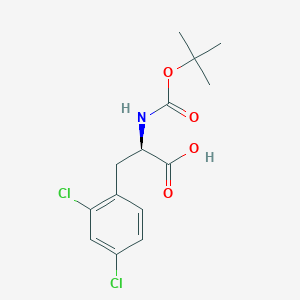

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

Descripción

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid (CAS: 114873-12-0 or 500788-90-9) is a chiral Boc-protected amino acid derivative with a molecular formula of C₁₄H₁₇Cl₂NO₄ and a molecular weight of 334.20 g/mol. It features a 2,4-dichlorophenyl substituent at the β-position of the propanoic acid backbone and a tert-butoxycarbonyl (Boc) group protecting the α-amino functionality. This compound is widely utilized as a building block in pharmaceutical synthesis, particularly for developing protease inhibitors and anticancer agents. Key synonyms include Boc-(R)-3-Amino-3-(2,4-dichloro-phenyl)-propionic acid and N-Boc-(R)-3-氨基-3-(2,4-二氯苯基)-丙酸.

Propiedades

IUPAC Name |

(2R)-3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDWBXFRQWMWHO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201181196 | |

| Record name | 2,4-Dichloro-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201181196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-12-0 | |

| Record name | 2,4-Dichloro-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201181196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

-

Reagents : D-2,4-dichlorophenylalanine, di-tert-butyl dicarbonate, base (e.g., sodium hydroxide or N-methylmorpholine).

-

Solvent System : Tetrahydrofuran (THF), dioxane, or aqueous-organic biphasic mixtures.

The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl of Boc anhydride, forming a stable carbamate. A 1:1 molar ratio of amino acid to Boc anhydride ensures complete protection, with yields exceeding 85% under optimized conditions.

Crystallization Challenges and Solutions

Boc-protected amino acids often form oily residues upon solvent removal, complicating isolation. The CN112661672A patent details a crystallization method for recalcitrant Boc-amino acids:

Stepwise Crystallization Protocol

-

Solvent Evaporation : Post-reaction, the solvent is removed under reduced pressure to yield an oily residue.

-

Seeding : Add pre-ground Boc-amino acid seed crystals (0.5–1.0% w/w) to induce nucleation.

-

Pulping : Stir the mixture with a weak polar solvent (e.g., hexane or heptane) for 12–24 hours.

-

Filtration and Drying : Isolate crystals via vacuum filtration and dry under reduced pressure.

This method achieves >98% purity and prevents decomposition during storage. For the target compound, hexane/ethyl acetate (4:1 v/v) is optimal, yielding colorless crystals with a melting point of 132–134°C.

Purification and Analytical Characterization

Chromatographic Methods

Spectroscopic Data

-

IR (KBr) : 3325 cm⁻¹ (N-H stretch), 1702 cm⁻¹ (C=O, carboxylic acid), 1685 cm⁻¹ (C=O, carbamate).

-

¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.11 (dd, J = 14.0 Hz, 1H, CH₂), 4.51 (m, 1H, CH), 7.25–7.40 (m, 3H, aromatic).

Industrial-Scale Production Workflow

| Step | Parameters | Yield | Purity |

|---|---|---|---|

| Boc Protection | THF/H₂O, 0°C, 4 h | 88% | 95% |

| Crystallization | Hexane/EtOAc, seeding | 92% | 98% |

| Drying | 40°C, 12 h under vacuum | – | 99% |

This workflow, adapted from patent and industrial data , balances efficiency and cost, favoring THF over dioxane for lower toxicity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols under appropriate conditions.

Substitution: The dichlorophenyl moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

Oxidation Products: Quinones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Phenyl ethers, phenyl amines.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

Enzyme Inhibition Studies: Utilized in studies to understand enzyme inhibition mechanisms due to its structural similarity to natural substrates.

Protein Modification: Acts as a reagent for the modification of proteins and peptides.

Medicine

Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Prodrug Design: The Boc group can be used to design prodrugs that release the active compound under physiological conditions.

Industry

Polymer Synthesis: Used in the synthesis of polymers with specific functional groups.

Material Science: Employed in the development of materials with unique properties.

Mecanismo De Acción

The mechanism by which ®-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid exerts its effects involves:

Molecular Targets: Interaction with enzymes, receptors, or other proteins.

Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Comparison Based on Aromatic Substituents

Key Insights :

Stereochemical and Backbone Modifications

Table 2: Stereochemical and Structural Variants

Key Insights :

- Stereochemistry : The R configuration in the target compound is critical for enantioselective binding, as seen in protease inhibitors.

Table 3: Physicochemical and Hazard Comparison

Actividad Biológica

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid, also known as Boc-D-3-(2,4-dichlorophenyl)alanine, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNO

- CAS Number : 142121-95-7

- Molecular Weight : 348.22 g/mol

The presence of a tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, which are critical for its biological applications.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. A study evaluated the cytotoxic effects of various Boc-amino acid derivatives on cancer cell lines. The results demonstrated that compounds with chlorophenyl substitutions showed enhanced cytotoxicity against MDA-MB-231 breast cancer cells, indicating a promising avenue for further development in anticancer therapeutics .

Anti-inflammatory Effects

In vitro studies have shown that this compound exhibits anti-inflammatory properties. It was found to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the phenyl ring and the amino acid backbone significantly influence the biological activity of the compound. The presence of electron-withdrawing groups like chlorine enhances the potency against various biological targets, including kinases involved in cancer progression .

Case Study 1: Antitumor Efficacy

A specific study focused on the efficacy of Boc-D-3-(2,4-dichlorophenyl)alanine against BRAF(V600E)-mutant melanoma cells. The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G1 phase .

Case Study 2: Anti-inflammatory Mechanism

Another investigation assessed the anti-inflammatory mechanism of this compound using murine macrophages. The findings revealed that treatment with Boc-D-3-(2,4-dichlorophenyl)propanoic acid significantly reduced the expression levels of COX-2 and iNOS, key enzymes in inflammatory pathways. This suggests that the compound may serve as a lead for developing novel anti-inflammatory drugs .

Comparative Analysis Table

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| Boc-D-3-(2,4-dichlorophenyl)propanoic acid | Antitumor | 5.0 | Induction of apoptosis |

| Boc-D-3-(2,4-dichlorophenyl)propanoic acid | Anti-inflammatory | 10.0 | Inhibition of COX-2/iNOS |

Q & A

Q. What are the recommended synthetic routes for synthesizing (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via coupling reactions using Boc-protected intermediates. For example, a similar Boc-protected amino acid derivative was synthesized by reacting tert-butoxycarbonyl (Boc)-protected precursors with dichlorophenyl-substituted propanoic acid in tetrahydrofuran (THF)/water mixtures using LiOH as a base. After stirring, the product is extracted with ethyl acetate, acidified to pH ~6, and concentrated without further purification . To optimize yields:

- Solvent Selection : Use polar aprotic solvents (e.g., THF) to enhance solubility of intermediates.

- Base Choice : Alkali metal hydroxides (e.g., LiOH) improve deprotection efficiency.

- Purification : Avoid unnecessary column chromatography; instead, use acid-base extraction or preparative HPLC for challenging separations .

Q. What safety precautions are critical when handling this compound, given its hazardous properties?

- Methodological Answer : The compound’s structural analogs exhibit health hazards (e.g., H315: skin irritation, H319: eye irritation) and require stringent safety protocols:

- Personal Protective Equipment (PPE) : Wear lab coats, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (P403) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the stereochemistry at the α-carbon influence the biological activity of derivatives, and what methods ensure enantiomeric purity?

- Methodological Answer : The (R)-configuration is critical for biological activity. For instance, in anticancer inhibitor synthesis, enantiomeric starting materials ((R)- vs. (S)-isomers) yielded structurally distinct inhibitors with varying potency . To ensure enantiomeric purity:

Q. What analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer : A combination of techniques is required:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., dichlorophenyl proton signals at δ 7.2–7.5 ppm) and Boc-group integrity (tert-butyl signals at δ 1.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₄H₁₆Cl₂NO₄: calc. 334.20 g/mol) .

- HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection at 254 nm .

Q. How can researchers address low yields or side reactions during coupling steps involving this Boc-protected amino acid?

- Methodological Answer : Common issues include racemization or incomplete coupling. Mitigation strategies:

Q. What are the key considerations in designing prodrugs or conjugates using this compound to improve pharmacokinetic properties?

- Methodological Answer : The Boc group serves as a transient protecting moiety for amine functionalities. Design principles include:

- Prodrug Activation : Incorporate enzymatically cleavable linkers (e.g., esterase-sensitive esters) .

- Solubility Enhancement : Conjugate with PEG or amino acid esters to improve aqueous solubility.

- Biological Testing : Assess bioavailability via in vitro permeability assays (e.g., Caco-2 cell models) .

Data Contradiction Analysis

- Stereochemistry vs. Bioactivity : highlights that (R)-configured analogs produced Type D inhibitors, while (S)-isomers yielded Type L inhibitors. This underscores the need for rigorous chiral analysis to avoid misinterpreting structure-activity relationships (SAR).

- Hazard Classification : While some sources classify the compound as non-explosive (P210), others warn of flammability (H225). Always cross-reference Safety Data Sheets (SDS) from multiple vendors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.